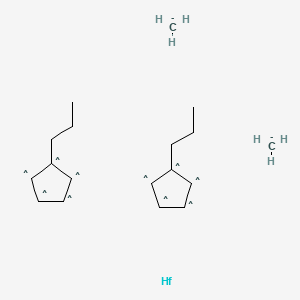
1-propyl-1H-imidazole-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O4 This compound features an imidazole ring substituted with a propyl group at the 1-position and carboxylic acid groups at the 4- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propyl-1H-imidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-propylimidazole with oxalic acid in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires heating and may involve solvents like acetic acid or dimethylformamide to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic oxidation of 1-propylimidazole using oxidizing agents like potassium permanganate or hydrogen peroxide. This process can be optimized for higher yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or alkylating agents, are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce 1-propylimidazole-4,5-dimethanol.
Scientific Research Applications
1-propyl-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for developing pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-propyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the carboxylic acid groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole-4,5-dicarboxylic acid: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and solubility.
1-methyl-1H-imidazole-4,5-dicarboxylic acid: Substituted with a methyl group instead of a propyl group, affecting its steric and electronic properties.
1-ethyl-1H-imidazole-4,5-dicarboxylic acid: Contains an ethyl group, providing a balance between the properties of the methyl and propyl derivatives.
Uniqueness
1-propyl-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of the propyl group, which enhances its hydrophobicity and may influence its interaction with biological membranes and proteins. This structural feature can lead to distinct pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
1-propylimidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-2-3-10-4-9-5(7(11)12)6(10)8(13)14/h4H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
XGQSSRIZGMFSBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC(=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)
![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)




![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)


![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)


![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)

